molecular formula C13H19NO2 B14891763 n-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine

n-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B14891763
M. Wt: 221.29 g/mol
InChI Key: CSCIZPPOAIRCHD-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine is an organic compound that features a methoxybenzyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine typically involves the reaction of 3-methoxybenzyl chloride with 1-(tetrahydrofuran-3-yl)methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzyl derivatives.

    Reduction: Formation of benzyl derivatives without the methoxy group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine
  • N-(3-Methylbenzyl)-1-(tetrahydrofuran-3-yl)methanamine
  • N-(3-Chlorobenzyl)-1-(tetrahydrofuran-3-yl)methanamine

Uniqueness

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(oxolan-3-yl)methanamine

InChI

InChI=1S/C13H19NO2/c1-15-13-4-2-3-11(7-13)8-14-9-12-5-6-16-10-12/h2-4,7,12,14H,5-6,8-10H2,1H3

InChI Key

CSCIZPPOAIRCHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2CCOC2

Origin of Product

United States

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